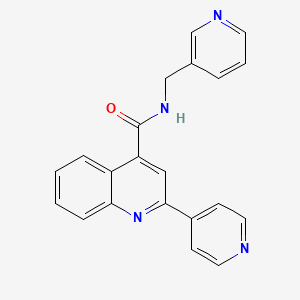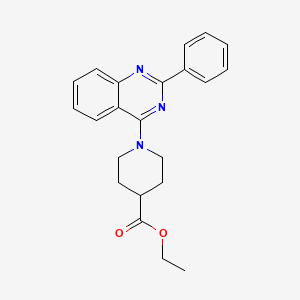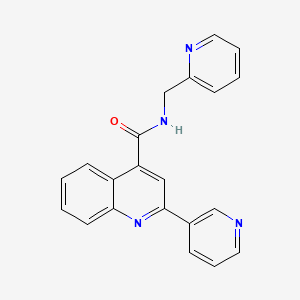
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Descripción general
Descripción
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with pyridine and carboxamide groups
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds can act as anion receptors or display hydrogen bond interactions that are essential in maintaining biological processes .
Biochemical Pathways
Similar compounds have been reported to affect the hydrogen evolution reaction from water .
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with Pyridine Groups: The quinoline core is then subjected to a nucleophilic substitution reaction with pyridine derivatives. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridine-4-carboxamide: This compound shares a similar pyridine-carboxamide structure but lacks the quinoline core.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features multiple pyridine and carboxamide groups but differs in its overall structure and electronic properties.
Uniqueness
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with pyridine and carboxamide groups, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific applications, particularly in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(24-14-15-4-3-9-23-13-15)18-12-20(16-7-10-22-11-8-16)25-19-6-2-1-5-17(18)19/h1-13H,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPQSIJNPMXKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3885955.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(4-methoxybenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3885958.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3885968.png)
![[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea](/img/structure/B3885978.png)

![2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3885993.png)
![1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B3885994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3885997.png)
![1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3886002.png)
![4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine](/img/structure/B3886012.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B3886023.png)
![N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3886037.png)
